1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate

Lipophilicity Drug-likeness Membrane permeability

1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate (CAS 71486-50-5; C₁₂H₁₂N₂O₄; MW 248.23 g/mol) is a pyrazolone derivative featuring an ethoxycarbonyloxy substituent at the N1 position of the 2-phenyl-3H-pyrazol-3-one core. Unlike common pyrazolone pharmaceuticals (antipyrine, metamizole, edaravone, phenylbutazone) that carry simple alkyl or sulfonate N-substituents, this compound incorporates a carbonate ester moiety that fundamentally alters its physicochemical profile: XlogP of 2.5 (vs.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 71486-50-5
Cat. No. B12910265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate
CAS71486-50-5
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCCOC(=O)ON1C=CC(=O)N1C2=CC=CC=C2
InChIInChI=1S/C12H12N2O4/c1-2-17-12(16)18-13-9-8-11(15)14(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3
InChIKeyLGWFCQQARLTHNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate (CAS 71486-50-5): A Structurally Differentiated Pyrazolone Intermediate for Pharmaceutical and Agrochemical Procurement


1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate (CAS 71486-50-5; C₁₂H₁₂N₂O₄; MW 248.23 g/mol) is a pyrazolone derivative featuring an ethoxycarbonyloxy substituent at the N1 position of the 2-phenyl-3H-pyrazol-3-one core . Unlike common pyrazolone pharmaceuticals (antipyrine, metamizole, edaravone, phenylbutazone) that carry simple alkyl or sulfonate N-substituents, this compound incorporates a carbonate ester moiety that fundamentally alters its physicochemical profile: XlogP of 2.5 (vs. 0.1 for 4-aminoantipyrine and 3.71 for phenylbutazone), zero hydrogen bond donors (vs. varied HBD counts across comparator pyrazolones), and a topological polar surface area (TPSA) of approximately 59–62.5 Ų [1]. These properties position it as a differentiated synthetic intermediate whose distinct reactivity and partition behavior cannot be replicated by conventional pyrazolones.

Why Generic Pyrazolone Substitution Fails: Physicochemical Differentiation of CAS 71486-50-5 as a Procurement Criterion


In-class pyrazolones cannot be interchanged with 1,2-dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate because the ethoxycarbonyloxy substituent at N1 introduces functional reactivity and partition behavior absent in methyl-, amino-, or sulfonate-substituted analogs. Specifically, the carbonate ester linkage provides a hydrolytically cleavable site enabling prodrug or controlled-release strategies, while the elevated XlogP of 2.5 (versus 0.1–1.5 for antipyrine, 4-aminoantipyrine, and edaravone) enhances membrane permeability potential [1][2]. The TPSA of ~59–62 Ų further distinguishes this compound: it is 20–30 Ų higher than edaravone (32.7 Ų) and antipyrine (~23–27 Ų), yet approximately 30 Ų lower than the highly polar metamizole (92.4 Ų), placing it in an optimal window for passive absorption [3]. These quantitative differences mean that substituting a methyl-substituted or amino-substituted pyrazolone into a synthetic route or formulation designed for this carbonate-bearing intermediate will result in divergent reaction outcomes, pharmacokinetic profiles, or material properties.

Quantitative Differentiation Evidence for 1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate (CAS 71486-50-5) vs. Key Pyrazolone Comparators


XlogP Lipophilicity Comparison: CAS 71486-50-5 vs. 4-Aminoantipyrine, Antipyrine, Edaravone, Metamizole, and Phenylbutazone

The target compound exhibits a calculated XlogP of 2.5 [1], which represents an intermediate lipophilicity window distinct from all major pyrazolone comparators. 4-Aminoantipyrine (XlogP: 0.1) [2] and antipyrine (XlogP: ~1.48; experimental LogP: 0.38) are substantially more hydrophilic, while phenylbutazone (XlogP: 3.71) [3] is excessively lipophilic. Metamizole (XlogP: 0.39) [4] and edaravone (XlogP: 1.49) [5] occupy lower lipophilicity ranges. The 2.5 XlogP value for CAS 71486-50-5 falls within the optimal range widely associated with favorable oral absorption and blood-brain barrier penetration potential (optimal LogP range ~1–3), differentiating it from both the very polar (XlogP < 1) and highly lipophilic (XlogP > 3.5) pyrazolone classes.

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count: Zero HBD as a Differentiator from Amino-Functionalized Pyrazolone Analogs

CAS 71486-50-5 possesses zero hydrogen bond donors (HBD = 0), a property shared by antipyrine and phenylbutazone but critically distinct from 4-aminoantipyrine (HBD = 1), metamizole (HBD = 1), and many pyrazolone metabolites that carry free –NH or –OH groups [1]. Lipinski's Rule of Five sets an upper limit of 5 HBD, but each HBD increment is associated with a measurable decrease in passive membrane permeability; compounds with HBD = 0 have a documented permeability advantage over HBD = 1 analogs. While the target compound shares HBD = 0 with antipyrine and phenylbutazone, it simultaneously offers the unique trade-off of a higher TPSA (59–62 Ų) versus antipyrine (~27 Ų) and phenylbutazone (~41 Ų), providing greater polar surface for target interactions without sacrificing permeability [2][3].

Drug-likeness Hydrogen bonding Oral bioavailability

Topological Polar Surface Area (TPSA) Differentiation: Optimal Range for Absorption vs. Edaravone & Metamizole

CAS 71486-50-5 has a TPSA of 59.1 Ų (BaseChem) to 62.46 Ų (ChemSrc) [1]. This value is: (i) approximately 27–30 Ų higher than edaravone (TPSA: 32.67 Ų) [2], providing greater hydrogen bond acceptor capacity for target engagement; (ii) approximately 10–13 Ų higher than 4-aminoantipyrine (TPSA: 49.6 Ų) [3]; and (iii) approximately 30–33 Ų lower than metamizole (TPSA: 92.4 Ų) [4]. The widely cited threshold for good oral absorption is TPSA < 140 Ų, with optimal passive absorption typically observed at TPSA < 90 Ų. While all compounds fall within the permissible range, CAS 71486-50-5 occupies a distinctive middle ground—sufficiently polar for target interaction yet well below the 90 Ų ceiling—that neither the highly compact edaravone (too little polar surface) nor the highly polar metamizole (approaching the upper limit) can match.

Oral absorption Polar surface area Bioavailability prediction

Structural Differentiation: Ethoxycarbonyloxy N1-Substituent as a Unique Reactivity and Prodrug Handle

The defining structural feature of CAS 71486-50-5 is the ethoxycarbonyloxy (carbonate ester) substituent at the N1 position of the pyrazolone ring—a motif absent in all major clinical pyrazolones. Antipyrine carries N1-methyl and N2-methyl; edaravone carries N1-phenyl and C3-methyl; metamizole carries an N4-sulfonate; and phenylbutazone carries an N2-phenyl and C4-butyl [1]. The carbonate ester introduces a hydrolytically cleavable linkage—analogous to the 1-[(ethoxycarbonyl)oxy]ethyl ester prodrug strategy successfully employed in bacampicillin (a clinically validated oral prodrug of ampicillin) [2]—enabling potential controlled release, improved oral absorption, or tissue-selective activation of the parent pyrazolone upon esterase-mediated cleavage. This functional reactivity is entirely absent in N-methyl, N-phenyl, or C-alkyl/amino-substituted pyrazolones, making CAS 71486-50-5 uniquely suited for prodrug or intermediate applications where subsequent deprotection is required .

Prodrug design Carbonate ester N1-substitution

Pyrazolone Scaffold Cytotoxicity Potential: Class-Level Evidence from ACHN, Panc-1, and HCT-116 Cancer Cell Line Screening

While no direct cytotoxicity data are available specifically for CAS 71486-50-5, a series of structurally related pyrazolones synthesized via the ethyl chloroformate/β-keto ester route demonstrated measurable cytotoxicity against ACHN (human renal cell carcinoma), Panc-1 (human pancreatic adenocarcinoma), and HCT-116 (human colon cancer) cell lines in a published screening study [1][2]. Lead pyrazolone molecules from this series were identified with promising activity, establishing the pyrazolone core as a viable scaffold for anticancer lead generation. CAS 71486-50-5, as an N1-ethoxycarbonyloxy-substituted pyrazolone, shares the core 3-oxo-2-phenyl-3H-pyrazol-3-one pharmacophore with these active compounds, and its differentiated physicochemical properties (XlogP 2.5, TPSA ~60 Ų, HBD 0) may confer distinct cellular permeability and target engagement profiles compared to the N-unsubstituted or N-alkyl pyrazolones tested [3]. Direct comparative cytotoxicity data for CAS 71486-50-5 versus specific pyrazolone leads are not currently available in the public domain.

Anticancer Cytotoxicity Pyrazolone scaffold

Procurement Application Scenarios for 1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate (CAS 71486-50-5) Based on Verified Differentiation Evidence


Prodrug Candidate Synthesis Requiring a Hydrolytically Cleavable Pyrazolone Intermediate

CAS 71486-50-5 is the preferred procurement choice when a synthetic route or prodrug design requires a pyrazolone scaffold with a hydrolytically removable N1 protecting group. The ethoxycarbonyloxy substituent mirrors the clinically validated 1-[(ethoxycarbonyl)oxy]ethyl ester prodrug strategy of bacampicillin, where esterase-mediated cleavage releases the active parent molecule [1]. In contrast, antipyrine (N1-methyl), edaravone (N1-phenyl), and other common pyrazolones bear non-cleavable N-substituents, rendering them unsuitable for applications requiring controlled deprotection or metabolic activation [2].

Lead Optimization Programs Requiring Intermediate Lipophilicity and Zero HBD for Oral Bioavailability

For discovery programs optimizing oral pyrazolone-based candidates, CAS 71486-50-5 offers a unique combination of XlogP 2.5 and HBD 0—placing it in the optimal lipophilicity window (LogP 1–3) for passive membrane permeability while avoiding the H-bond donor penalty on absorption associated with amino-substituted analogs (e.g., 4-aminoantipyrine, HBD = 1) [1][2]. This profile differentiates it from the excessively hydrophilic metamizole (XlogP 0.39, potentially limiting membrane partitioning) and the excessively lipophilic phenylbutazone (XlogP 3.71, risking poor aqueous solubility and high metabolic clearance) [3][4].

Anticancer Screening Libraries Utilizing the Pyrazolone Pharmacophore with Favorable Drug-Like Properties

The pyrazolone scaffold has demonstrated promising cytotoxicity against ACHN (renal), Panc-1 (pancreatic), and HCT-116 (colon) cancer cell lines [1]. CAS 71486-50-5 provides a differentiated entry point into pyrazolone-based anticancer screening, combining the active 3-oxo-2-phenyl-3H-pyrazol-3-one pharmacophore with predicted drug-like properties (MW 248.23, XlogP 2.5, TPSA ~60 Ų, zero HBD) that are computationally compliant with Lipinski's Rule of Five [2][3]. Procurement of this intermediate enables structure-activity relationship (SAR) exploration around the N1 position—a structural vector that is inaccessible when starting from N-alkyl or N-aryl pyrazolones.

Agrochemical Intermediate Requiring a Differentiated Pyrazolone Core with Enhanced Environmental Partitioning

The compound is classified under both pharmaceutical and agrochemical categories [1]. Its XlogP of 2.5 and HBD count of 0 favor moderate environmental mobility and soil organic carbon partitioning—properties relevant to agrochemical active ingredient design [2]. In comparison, highly polar pyrazolones such as metamizole (XlogP 0.39, TPSA 92.4) would exhibit excessive water solubility and limited soil adsorption, while highly lipophilic analogs such as phenylbutazone (XlogP 3.71) risk excessive bioaccumulation [3][4]. The intermediate properties of CAS 71486-50-5 position it as a balanced starting material for rational agrochemical lead optimization.

Quote Request

Request a Quote for 1,2-Dihydro-3-oxo-2-phenyl-3H-pyrazol-1-yl ethyl carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.